

# 3-Bromo-2-pentene: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-pentene

Cat. No.: B13549082

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3-bromo-2-pentene**, a halogenated alkene with significant potential in organic synthesis. This document covers its chemical identifiers, physical properties, and key synthetic and reactive methodologies, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

## Core Identifiers and Properties

**3-Bromo-2-pentene** exists as two geometric isomers, (E) and (Z). The CAS Registry Number for the isomeric mixture or the unspecified isomer is 21964-23-8.<sup>[1][2]</sup> The (E)-isomer is specifically identified by CAS number 54653-28-0, while the (Z)-isomer is identified by 23068-94-2.<sup>[3][4]</sup>

## Table 1: Chemical Identifiers for 3-Bromo-2-pentene

Identifier	(E)-3-bromo-2-pentene	(Z)-3-bromo-2-pentene	3-Bromo-2-pentene (Isomer unspecified)
CAS Number	54653-28-0[3]	23068-94-2[4]	21964-23-8[1][2]
IUPAC Name	(2E)-3-bromopent-2-ene	(2Z)-3-bromopent-2-ene	3-bromopent-2-ene[5]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Br[3]	C <sub>5</sub> H <sub>9</sub> Br[4]	C <sub>5</sub> H <sub>9</sub> Br[1][2]
Molecular Weight	149.03 g/mol [6]	149.029 g/mol [4]	149.03 g/mol [5]
InChI	InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3+[3]	InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3/b5-3-[4]	InChI=1S/C5H9Br/c1-3-5(6)4-2/h3H,4H2,1-2H3[5]
InChIKey	OPGVCEGMOFKBOL-HWKANZROSA-N[3]	OPGVCEGMOFKBOL-HYXAFXHYSA-N[4]	OPGVCEGMOFKBOL-UHFFFAOYSA-N[5]
Canonical SMILES	CCC(=C/C)Br	CCC(=C\C)Br	CCC(=CC)Br[5]

**Table 2: Physicochemical Properties of 3-Bromo-2-pentene**

Property	Value	Source
Boiling Point	114.5 °C at 760 mmHg	[7]
Density	1.266 g/cm <sup>3</sup>	[7]
Refractive Index	1.47	[7]
Flash Point	31.1 °C	[7]
Vapor Pressure	23.5 mmHg at 25 °C	[7]

## Synthesis of 3-Bromo-2-pentene

While specific literature detailing the synthesis of **3-bromo-2-pentene** is not readily available, a plausible and effective method involves the allylic bromination of 2-pentene using N-

bromosuccinimide (NBS). This reagent is known for its selectivity in introducing a bromine atom at the allylic position of an alkene.

## Experimental Protocol: Synthesis via Allylic Bromination

Objective: To synthesize **3-bromo-2-pentene** from 2-pentene.

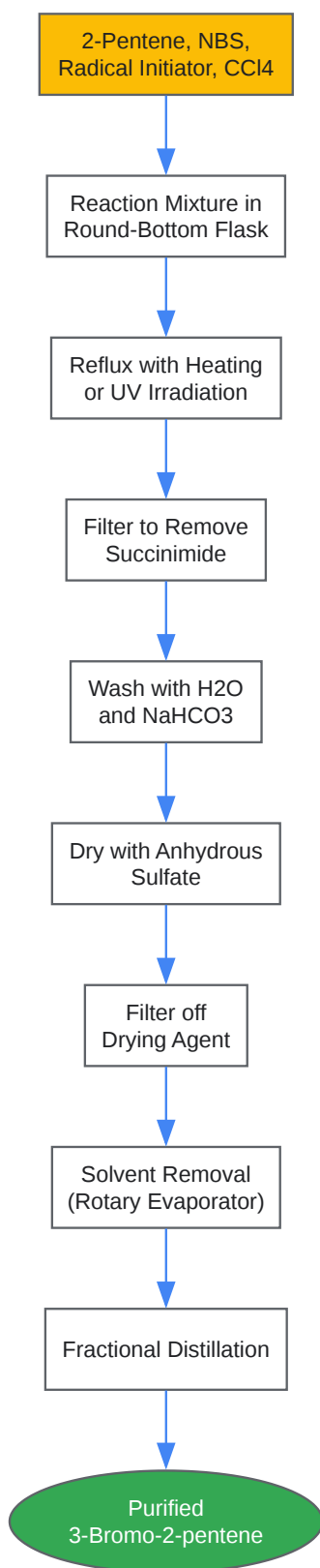
Materials:

- 2-pentene
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride ( $\text{CCl}_4$ ) (or a less toxic alternative like dichloromethane)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.
- Add N-bromosuccinimide (NBS) to the solution. A slight molar excess of the alkene may be used.
- Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
- Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide as the reaction proceeds.
- After the reaction is complete (typically a few hours), cool the mixture to room temperature.

- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purify the crude **3-bromo-2-pentene** by fractional distillation under reduced pressure.



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Synthetic Workflow for **3-Bromo-2-pentene**.

## Reactivity and Potential Applications

**3-Bromo-2-pentene** is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the presence of the double bond. It can undergo a variety of transformations, including nucleophilic substitution and elimination reactions. One of the most significant applications of such bromoalkenes is the formation of Grignard reagents.

## Experimental Protocol: Formation of Pent-2-en-3-ylmagnesium Bromide

Objective: To prepare a Grignard reagent from **3-bromo-2-pentene**.

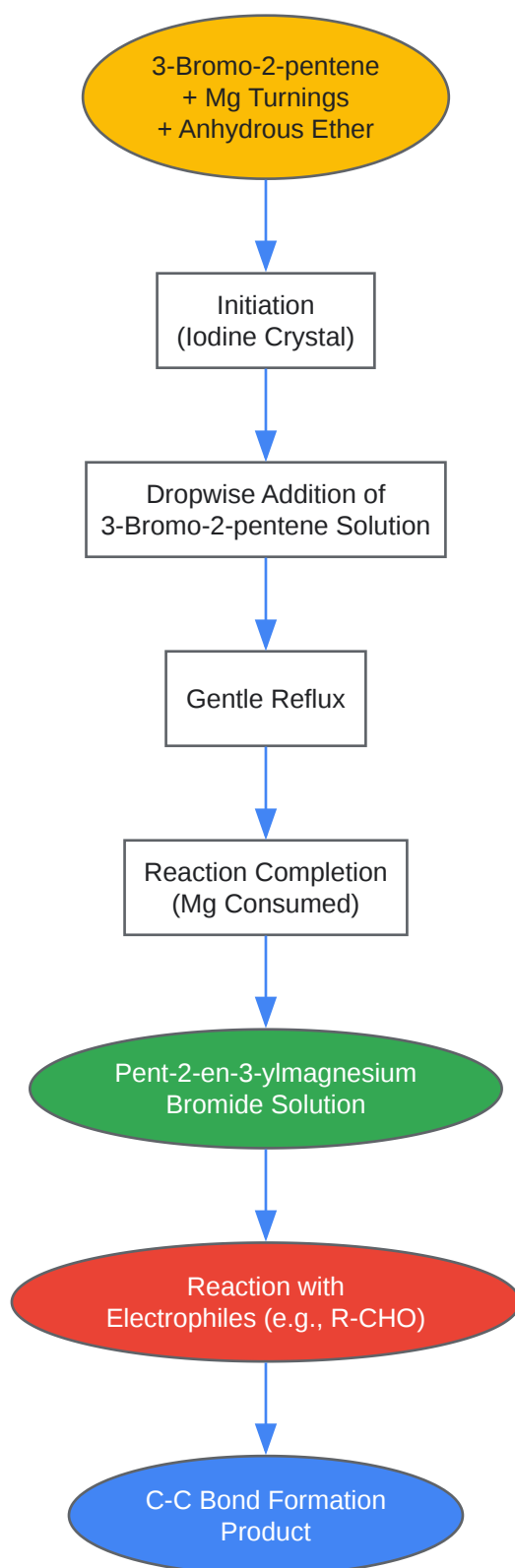
Materials:

- **3-bromo-2-pentene**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Apparatus for reactions under anhydrous conditions (e.g., flame-dried glassware, inert atmosphere)

Procedure:

- Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.
- Add a small amount of anhydrous ether to cover the magnesium.
- Dissolve **3-bromo-2-pentene** in anhydrous ether in the dropping funnel.

- Add a small portion of the **3-bromo-2-pentene** solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of turbidity and/or gentle refluxing.
- Once the reaction has started, add the remaining **3-bromo-2-pentene** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, pent-2-en-3-ylmagnesium bromide, which can be used in subsequent reactions with various electrophiles.



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Grignard Reagent Formation and Reaction.



## Conclusion

**3-Bromo-2-pentene** is a valuable reagent for the introduction of the pent-2-en-3-yl moiety in organic synthesis. Its stereoisomers provide opportunities for stereoselective reactions. The protocols outlined in this guide for its synthesis and subsequent Grignard reagent formation are based on well-established chemical principles and provide a solid foundation for its use in research and development. The lack of extensive literature on this specific compound suggests an opportunity for further investigation into its reactivity and applications in the synthesis of novel molecules.

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